molecular formula C10H20N2O B1447483 [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 1375987-06-6

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No. B1447483
M. Wt: 184.28 g/mol
InChI Key: WQFNLMMCEOJFQE-UHFFFAOYSA-N
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Description

“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the empirical formula C6H13NO . It is also known as N-Methyl-L-prolinol or (S)-2-Hydroxymethyl-1-methylpyrrolidine . This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” are not available, pyrrolidine compounds are known for their versatility in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a liquid at room temperature . It has a density of 0.968 g/mL at 25 °C and a boiling point of 67-69 °C/12 mmHg . The compound has an optical activity of [α]19/D −49.5°, c = 5 in methanol .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Antitumor Agents

    • The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
    • Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which were, in turn, reduced .
  • Catalytic Asymmetric Grignard Cross-Coupling Reactions

    • A similar compound, “(S)-(-)-1-Methyl-2-pyrrolidinemethanol”, is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
  • Peptide Synthesis

    • Pyrrolidine derivatives are often used in peptide synthesis . The specific application and methods would depend on the exact nature of the peptide being synthesized.
  • Alkylation of Azoles

    • A study reported the preparation of 1-(pyrrolidin-2-yl)-1H-pyrazoles, -imidazoles, and -1H-1,2,4-triazoles by alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection . This suggests that pyrrolidine derivatives could potentially be used in similar reactions.
  • Precursor to Ligands

    • Certain pyrrolidine derivatives, such as “(S)-(-)-1-Methyl-2-pyrrolidinemethanol”, are used as precursors to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .

Safety And Hazards

The compound is classified as a combustible liquid . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine compounds, including “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol”, have a promising future in drug discovery due to their versatility and the ability to generate structural diversity . They are expected to continue playing a significant role in the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFNLMMCEOJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Bogatcheva, C Hanrahan, B Nikonenko… - Bioorganic & medicinal …, 2011 - Elsevier
We recently reported that compounds created around a dipiperidine scaffold demonstrated activity against Mycobacterium tuberculosis (Mtb) (Bogatcheva, E.; Hanrahan, C.; Chen, P.; …
Number of citations: 86 www.sciencedirect.com

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